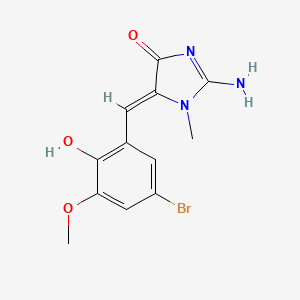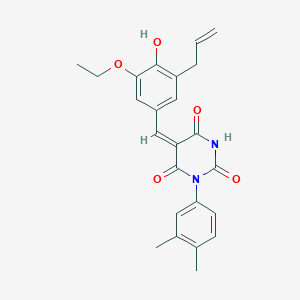![molecular formula C22H23NO4S B5909155 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TZD is a thiazolidinedione derivative that has been extensively studied for its antidiabetic and anti-inflammatory properties.
作用机制
TZD exerts its antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in adipose tissue and skeletal muscle. TZD also has anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in various animal models. It has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. TZD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have cardioprotective effects in animal models of cardiovascular diseases, such as atherosclerosis and hypertension.
实验室实验的优点和局限性
TZD has several advantages as a research tool. It is a potent and selective PPARγ agonist that can be used to study the role of PPARγ in glucose and lipid metabolism. TZD is also a potent anti-inflammatory agent that can be used to study the role of inflammation in various diseases. However, TZD has several limitations as a research tool. It has been shown to cause fluid retention, weight gain, and bone loss in some patients. TZD has also been associated with an increased risk of heart failure in some patients.
未来方向
There are several future directions for TZD research. One direction is to develop more potent and selective PPARγ agonists that have fewer side effects. Another direction is to study the role of TZD in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. TZD has also been studied for its potential use in the treatment of obesity, non-alcoholic fatty liver disease, and polycystic ovary syndrome. Further research is needed to determine the efficacy and safety of TZD in these conditions.
合成方法
The synthesis of TZD involves the reaction of 2-(2-sec-butylphenoxy)ethanol with thiosemicarbazide to form 5-(2-(2-sec-butylphenoxy)ethoxy)-1,3-thiazolidine-2,4-dione. The intermediate is then reacted with benzaldehyde to form 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. The final product is obtained after recrystallization from ethanol.
科学研究应用
TZD has been extensively studied for its antidiabetic and anti-inflammatory properties. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in various animal models. TZD has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
(5Z)-5-[[2-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-15(2)17-9-5-7-11-19(17)27-13-12-26-18-10-6-4-8-16(18)14-20-21(24)23-22(25)28-20/h4-11,14-15H,3,12-13H2,1-2H3,(H,23,24,25)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAXYWQDGSHET-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909076.png)
![5-imino-6-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909078.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5909084.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5909090.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909094.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909115.png)
![2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)

![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)

![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)
